molecular formula C13H23N3O2 B2729751 N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide CAS No. 1645424-64-1

N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide

Cat. No.: B2729751
CAS No.: 1645424-64-1
M. Wt: 253.346
InChI Key: HBUSRKASIWPHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring substituted with a methoxypropyl group, a methyl group, and a prop-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide typically involves the reaction of N-methylpiperazine with 3-methoxypropyl chloride and propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting alkyne groups to alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl or prop-2-ynyl groups using reagents like sodium azide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide in dimethylformamide or lithium aluminum hydride in ether.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes.

    Substitution: Azides, alcohols.

Scientific Research Applications

N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including as an anti-cancer agent or in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological processes. For example, it may bind to a receptor and block its activity, preventing the downstream signaling that leads to disease progression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide: shares similarities with other piperazine derivatives, such as:

Uniqueness

  • The unique combination of the methoxypropyl, methyl, and prop-2-ynyl groups in this compound provides distinct chemical properties, such as enhanced reactivity and specific binding affinities, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

N-(3-methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-4-6-15-8-10-16(11-9-15)13(17)14(2)7-5-12-18-3/h1H,5-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUSRKASIWPHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCOC)C(=O)N1CCN(CC1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.